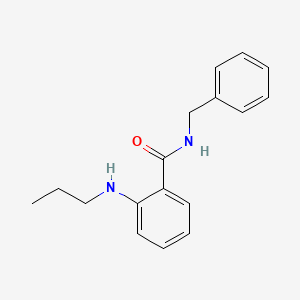

N-Benzyl-2-(propylamino)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

N-benzyl-2-(propylamino)benzamide |

InChI |

InChI=1S/C17H20N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |

InChI Key |

ROLVOSQEFAQEIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Benzyl 2 Propylamino Benzamide Derivatives

Influence of Substituent Variations on the Benzamide (B126) Scaffold

The benzamide scaffold serves as a foundational element in the design of numerous biologically active compounds. Variations in the substituents on the benzamide ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target proteins.

In studies of related benzamide derivatives, the nature and position of substituents on the benzamide ring have been shown to be critical for activity. For instance, in a series of 2-aminobenzamide (B116534) derivatives, the introduction of different functional groups on the aromatic ring led to a wide range of antimicrobial activities mdpi.com. While a direct SAR study on N-Benzyl-2-(propylamino)benzamide is not extensively documented, principles from related series can be extrapolated. For example, in a series of benzamide derivatives designed as SARS-CoV protease inhibitors, ortho-substituents on the benzamide moiety were generally well-tolerated and in some cases, preferred, depending on their steric and electronic characteristics nih.gov. A chloro-substituent slightly improved inhibitory capacity, while fluoro- and bromo-substituents had similar activities, and an iodo-substituent reduced affinity. This suggests a delicate balance between size and electronic effects at this position nih.gov.

Furthermore, the addition of an amino group to the benzamide moiety in another series of compounds was found to increase inhibitory capacity, and the position of this group did not seem to significantly impact its positive effect nih.gov. However, further derivatization of this amino group generally led to a decrease in affinity nih.gov. In the context of this compound, this highlights the potential for modulation of activity through substitution on the benzamide ring, away from the 2-propylamino group.

| Compound Series | Substituent Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| SARS-CoV Protease Inhibitors | ortho | -Cl | Slight Improvement | nih.gov |

| SARS-CoV Protease Inhibitors | ortho | -F, -Br | Similar Activity | nih.gov |

| SARS-CoV Protease Inhibitors | ortho | -I | Reduced Affinity | nih.gov |

| SARS-CoV Protease Inhibitors | ortho | -CH3 vs -CF3 | -CF3 led to loss of affinity | nih.gov |

| SARS-CoV Protease Inhibitors | Various | -NH2 | Increased Inhibitory Capacity | nih.gov |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound derivatives can provide insights into the spatial arrangement of key functional groups and their influence on molecular recognition.

In the case of 2-aminobenzamide derivatives, the potential for intramolecular hydrogen bonding can significantly influence their conformation and, consequently, their biological activity. It has been proposed that the formation of a six-membered intramolecular ring through hydrogen bonding can lead to a "closed" pharmacophore site, which may decrease antibacterial and antifungal activity mdpi.com. This suggests that the conformation of the 2-(propylamino) group in this compound and its ability to form intramolecular hydrogen bonds could be a key factor in its biological profile. The flexibility of the N-benzyl and propylamino groups would allow the molecule to adopt various conformations to optimize its interaction with a binding site.

Contribution of the N-Benzyl Group to Molecular Recognition

The N-benzyl group is a common feature in many bioactive molecules and often plays a significant role in molecular recognition through various non-covalent interactions. In the context of this compound derivatives, this group can engage in hydrophobic, pi-pi stacking, and cation-pi interactions with the target protein.

The importance of the N-benzyl group has been demonstrated in several classes of benzamide derivatives. For example, in a series of N-benzyl phenethylamines, N-benzyl substitution dramatically improved both binding affinity and functional activity at 5-HT2A receptors nih.gov. The substituents on the benzyl (B1604629) ring were also found to be crucial, with an N-(2-hydroxybenzyl) group leading to a highly potent and selective 5-HT2A agonist nih.gov.

In another study on N-benzylbenzamides as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators, variations on the benzyl ring were investigated. An ortho-trifluoromethyl substituent on the benzyl ring was found to be important for inhibitory activity and metabolic stability acs.org. The absence of an ortho substituent led to a significant drop in activity acs.org. This underscores the critical role of the N-benzyl group and its substitution pattern in achieving potent and selective biological activity. These findings suggest that the N-benzyl group of this compound likely contributes significantly to its binding affinity and that modifications to the benzyl ring could be a fruitful avenue for optimization.

| Compound Series | Modification | Effect on Activity/Binding | Reference |

|---|---|---|---|

| Phenethylamines | N-benzyl substitution | Dramatically improved binding affinity and functional activity | nih.gov |

| Phenethylamines | N-(2-hydroxybenzyl) substitution | High potency and selectivity | nih.gov |

| N-benzylbenzamides (sEH/PPARγ modulators) | ortho-CF3 on benzyl ring | Important for inhibitory activity and metabolic stability | acs.org |

| N-benzylbenzamides (sEH/PPARγ modulators) | Absence of ortho-substituent on benzyl ring | Significant drop in activity | acs.org |

Role of the Propylamino Substituent in Target Binding and Selectivity

The 2-(propylamino) substituent in this compound is a key feature that can influence the molecule's interaction with its biological target. The nitrogen atom of the amino group can act as a hydrogen bond donor or acceptor, while the propyl chain can engage in hydrophobic interactions.

Direct SAR studies on the 2-(propylamino) group in this specific benzamide are limited. However, studies on related 2-aminobenzamide and 2-alkylamino derivatives provide some insights. In a series of 2-aminobenzamide derivatives, the amino group at the 2-position is a crucial part of the pharmacophore, and its ability to form hydrogen bonds is considered important for activity mdpi.com.

In a different context, a study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide showed that the length of the n-alkylamino chain influenced antimycobacterial activity researchgate.net. This suggests that the hydrophobic interactions of the alkyl chain play a role in target binding. For this compound, the propyl group likely occupies a hydrophobic pocket in the binding site of its target. The length and branching of this alkyl group could be critical for optimizing these hydrophobic interactions and achieving selectivity. For instance, in a series of 2-(dipropylamino)tetralin derivatives, the dipropylamino group was a key element for interaction with 5-HT1A receptors nih.gov.

Identification and Elucidation of Key Pharmacophoric Elements

A pharmacophore model for this compound derivatives would encompass the key structural features essential for biological activity. Based on the analysis of its structural components and SAR data from related compounds, a hypothetical pharmacophore can be proposed.

The key pharmacophoric elements likely include:

An aromatic ring (from the benzamide scaffold): This can participate in hydrophobic and aromatic interactions. Substituents on this ring can modulate these interactions and the electronic properties of the molecule.

A hydrogen bond donor/acceptor group (the amide linkage): The amide NH can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. The orientation of the amide bond is often crucial for activity nih.gov.

A hydrogen bond donor/acceptor group (the 2-propylamino group): The secondary amine can act as a hydrogen bond donor, and the nitrogen atom can also be a hydrogen bond acceptor.

A hydrophobic region (the propyl chain): This alkyl group can occupy a hydrophobic pocket in the target's binding site.

An aromatic ring with a methylene (B1212753) bridge (the N-benzyl group): This group can engage in hydrophobic and pi-stacking interactions. Substitutions on this ring can fine-tune these interactions and improve properties like metabolic stability acs.org.

The spatial arrangement of these features is critical. The flexibility of the molecule allows these pharmacophoric elements to adopt an optimal conformation for binding to the target. In a study of 2-aminobenzamide derivatives, the concept of "opening/closing" of the pharmacophore site due to tautomerism and intramolecular hydrogen bonding was introduced, highlighting the dynamic nature of the pharmacophore mdpi.com. A validated pharmacophore model for a series of inhibitors targeting the reverse transcriptase enzyme included three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor, which explains the interactions at the active site semanticscholar.org. This illustrates the importance of identifying the specific nature and arrangement of these key features for designing more potent and selective analogs of this compound.

Computational Chemistry Approaches in N Benzyl 2 Propylamino Benzamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and geometry of molecules. These methods are crucial for obtaining a fundamental understanding of a molecule's inherent properties.

Density Functional Theory (DFT) stands as one of the most versatile and widely used quantum chemical methods for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized three-dimensional geometry of N-Benzyl-2-(propylamino)benzamide, providing precise information on bond lengths, bond angles, and dihedral angles.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. This is often achieved using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). The results of such a calculation would yield a detailed picture of the molecule's structure. For instance, the planarity of the benzamide (B126) core, the orientation of the N-benzyl group, and the conformation of the propylamino side chain would be determined. These structural parameters are fundamental to understanding the molecule's interactions with biological targets.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-N (amide) | 1.36 Å | |

| N-H (amine) | 1.02 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angle | O=C-N (amide) | 122.5° |

| C-N-C (amide) | 121.0° | |

| C-C-N (amine) | 120.5° | |

| Dihedral Angle | C-C-N-C (propyl) | 178.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net This analysis can also reveal potential sites for electrophilic and nucleophilic attack. Furthermore, the distribution of these orbitals across the molecular structure indicates the pathways for intramolecular charge transfer. For this compound, the HOMO is likely to be localized on the electron-rich propylamino-substituted benzene (B151609) ring, while the LUMO might be distributed over the benzamide portion. This charge transfer character is crucial for its potential biological activity and interactions with receptors. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 2: Illustrative Quantum Chemical Properties Derived from HOMO-LUMO Analysis

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.20 |

| LUMO Energy | ELUMO | -1.85 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.35 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.20 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.85 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.175 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to elucidate its synthetic pathways. A common route to such a compound could involve the nucleophilic aromatic substitution of a 2-halobenzamide with propylamine (B44156) or the amidation of a 2-(propylamino)benzoic acid derivative.

Using DFT, researchers can map the entire potential energy surface of the reaction. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state), the feasibility of a proposed reaction pathway can be assessed. For example, theoretical studies on the synthesis of related benzamides have explored the involvement of superelectrophilic intermediates in Friedel-Crafts reactions. nih.gov Similarly, computational models can clarify the role of catalysts, such as palladium complexes used in C-N cross-coupling reactions, in lowering the activation barriers and facilitating the formation of the desired product. acs.org

Virtual Screening and Rational Design Strategies

This compound belongs to a class of compounds that often exhibit interesting biological activities. Its structural similarity to quinazolinones, a well-known pharmacophore, suggests its potential as a scaffold for drug discovery. nih.gov Virtual screening and rational design are computational strategies used to identify and optimize lead compounds.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net For a compound like this compound, this process would begin by generating a 3D model of the molecule and then "docking" it into the active site of a target protein using software like AutoDock. researchgate.netnih.gov This docking process simulates the interaction between the ligand (the compound) and the protein, and a scoring function is used to estimate the binding affinity.

Studies on related quinazoline (B50416) derivatives have successfully used this approach to identify potential inhibitors for targets like dihydrofolate reductase (DHFR) tandfonline.com, DNA gyrase nih.gov, and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In these studies, compounds are ranked based on their docking scores and their predicted interactions with key amino acid residues in the active site.

The insights gained from virtual screening guide the rational design of new, more potent analogs. For example, if docking studies revealed that the propylamino group of this compound forms a critical hydrogen bond with the target, medicinal chemists could synthesize derivatives with modified alkyl chains to optimize this interaction. Similarly, modifications to the benzyl (B1604629) group could be explored to enhance hydrophobic interactions within the binding pocket. This iterative cycle of design, synthesis, and testing, heavily informed by computational models, accelerates the drug discovery process. nih.govfrontiersin.org

Table 3: Illustrative Molecular Docking Results for this compound against a Kinase Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | EGFR | -8.5 | Met793, Asp855 |

| Reference Inhibitor | EGFR | -9.2 | Met793, Cys797, Asp855 |

Note: The data in this table is hypothetical, for illustrative purposes, and based on docking studies of similar compounds against protein kinases. ijpbs.com

Mechanistic Insights and Biological Target Identification for N Benzyl 2 Propylamino Benzamide

Enzyme Inhibition and Modulation Studies

Inhibition of Microbial Enzymes (e.g., CYP51B, Lanosterol 14α-demethylase, DNA gyrase B)

Research into the direct inhibitory effects of N-Benzyl-2-(propylamino)benzamide on microbial enzymes such as CYP51B, Lanosterol 14α-demethylase, and DNA gyrase B is limited in publicly available scientific literature. However, studies on related chemical structures provide some context.

Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and is a primary target for azole antifungal drugs. stanford.edu While azoles are structurally distinct from benzamides, research has been conducted on other heterocyclic compounds. For instance, novel benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and shown to inhibit Lanosterol 14α-demethylase (CYP51). One particular derivative, 3k , demonstrated an IC₅₀ value of 4.2 μM against this enzyme. sigmaaldrich.com The evolution of CYP51 has resulted in sequence variations across different biological kingdoms, which is a key factor in the selective action of inhibitors. google.com

DNA Gyrase B (GyrB): The ATP-binding site of DNA gyrase B is an established target for antibacterial agents. nih.gov While no direct studies link this compound to GyrB inhibition, research on other N-benzyl derivatives has been fruitful. A class of compounds known as N-benzyl-3-sulfonamidopyrrolidines, or "gyramides," have been identified as inhibitors of DNA gyrase. These compounds target a novel site on the enzyme adjacent to the DNA cleavage gate. Gyramides A-C exhibited IC₅₀ values against E. coli DNA gyrase ranging from 0.7 to 3.3 μM. nih.gov Other research has focused on N-phenylpyrrolamides, which have shown low nanomolar IC₅₀ values against E. coli DNA gyrase. nih.gov These findings highlight the potential of N-benzyl containing scaffolds in targeting this bacterial enzyme, although direct evidence for this compound is currently lacking.

Cholinesterase (AChE and BACE1) Inhibitory Activity

Derivatives of N-benzyl benzamide (B126) have been investigated as potential inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): A series of N-benzyl benzamide derivatives have demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BChE), with IC₅₀ values reaching the sub-nanomolar range. wikipedia.orgchemspider.com This selective inhibition is considered a promising strategy for treating more advanced stages of Alzheimer's disease. wikipedia.orgchemspider.com In addition to direct enzyme inhibition, some of these compounds have also shown neuroprotective effects in oxidative damage models. wikipedia.orgchemspider.com Other related structures, such as N-benzylpiperidine carboxamide derivatives, have also been synthesized and evaluated as cholinesterase inhibitors. nih.gov One such derivative showed an IC₅₀ of 0.41 ± 1.25 μM against AChE. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is another key enzyme in the progression of Alzheimer's disease. Benzamide derivatives have been explored as BACE1 inhibitors. For example, a series of benzamides were designed as potential dual inhibitors of AChE and BACE1. nih.gov In one study, compound 2f from a series of benzamides showed good potency against BACE1 with an IC₅₀ value of 0.31 μM. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-Benzyl Benzamide Derivatives | Butyrylcholinesterase (BChE) | Picomolar to nanomolar range | wikipedia.orgchemspider.com |

| N-Benzylpiperidine Carboxamide Derivative (28) | Acetylcholinesterase (AChE) | 0.41 ± 1.25 μM | nih.gov |

| Benzamide Derivative (2f) | BACE1 | 0.31 μM | nih.gov |

Modulation of Inflammatory Pathways (e.g., Nitric Oxide Synthase (iNOS), COX-2, IL-1β, TNF-α)

The anti-inflammatory potential of benzamide derivatives has been explored through their modulation of key inflammatory mediators and enzymes.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that plays a significant role in inflammation and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.comnih.govyoutube.com A series of N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I. wikipedia.org The optimal compound from this series, 1H-30 , showed an enhanced inhibitory effect on COX-2 compared to the reference drug tolfenamic acid. wikipedia.org

Pro-inflammatory Cytokines and Mediators: The same study on N-2-(phenylamino) benzamide derivatives demonstrated that compound 1H-30 could suppress the production of nitric oxide (NO) and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. wikipedia.org The compound was also found to inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. wikipedia.org While direct studies on this compound are not available, these findings suggest that the broader class of benzamides has the potential to modulate inflammatory pathways. The overproduction of tumor necrosis factor-alpha (TNF-α) is also known to be linked with the inflammatory activity of COX-2. nih.gov

| Target | Effect | Reference |

|---|---|---|

| COX-2 | Enhanced inhibition compared to tolfenamic acid | wikipedia.org |

| Nitric Oxide (NO) Production | Suppressed | wikipedia.org |

| Interleukin-1β (IL-1β) Production | Suppressed | wikipedia.org |

| NF-κB Nuclear Translocation | Inhibited | wikipedia.org |

Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)

The ubiquitin-specific protease 1 (USP1), in complex with USP1-associated factor 1 (UAF1), is a regulator of the DNA damage response and has emerged as a target in cancer therapy. While this compound has not been directly studied, structurally related compounds have shown inhibitory activity.

A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, with some compounds possessing nanomolar inhibitory potency. nih.gov A strong correlation was observed between the IC₅₀ values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov The inhibitor ML323 , which shares the N-benzyl-pyrimidine core, is a potent and selective inhibitor of USP1-UAF1 and has been used as a chemical probe to study the role of deubiquitination in DNA damage response pathways. These findings demonstrate that the N-benzyl structural motif is compatible with the inhibition of the USP1/UAF1 complex.

Checkpoint Kinase (Chk1) Enzyme Interactions

Checkpoint kinase 1 (Chk1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a therapeutic strategy to enhance the efficacy of chemotherapy and radiotherapy. chemspider.com Currently, there is no available scientific literature that specifically details the interaction of this compound or its close benzamide derivatives with the Chk1 enzyme. Research on Chk1 inhibitors has led to the development of various small molecules, such as those with a thiazole (B1198619) carboxylic acid amide scaffold, which are structurally distinct from N-benzyl benzamides. nih.gov

Interference with Plastidial Biosynthesis Pathways (e.g., Plastoquinone)

A class of N-benzyl benzamide derivatives has been identified as a new type of bleaching herbicide that targets the biosynthesis of plastoquinone (B1678516) in plants.

A study on N-benzyl-2-methoxy-5-propargyloxybenzoamides revealed that these compounds cause a bleaching effect on newly grown leaves by interfering with carotenoid biosynthesis. youtube.com Further investigation into the mechanism of action showed that a representative compound, 406 , decreased the levels of both β-carotene and plastoquinone (PQ) in treated plants. Plastoquinone is an essential component of the photosynthetic electron transport chain. The bleaching effect could be reversed by the application of exogenous homogentisic acid (HGA), which is a precursor in the plastoquinone biosynthesis pathway. This suggests that these N-benzyl benzamide derivatives indirectly disrupt carotenoid synthesis by inhibiting the production of plastoquinone.

Receptor Interaction and Agonism/Antagonism Studies (e.g., GPR52)

No studies were identified that investigate the interaction of this compound with the G protein-coupled receptor 52 (GPR52) or any other receptor. Research has been published on other benzamide-containing molecules, such as 3-((4-Benzylpyridin-2-yl)amino)benzamides, which have been identified as GPR52 agonists. nih.govresearchgate.netdrugbank.comsigmaaldrich.comnih.govontosight.ai However, this information is not applicable to this compound.

Interaction with Viral Components and Inhibition of Viral Processes (e.g., HBV Capsid Assembly)

There is no available research detailing the effects of this compound on viral components or processes, including the assembly of the Hepatitis B Virus (HBV) capsid. Studies on other benzamide derivatives, referred to generally as "BAs," have shown that they can act as core protein assembly modulators. mdpi.com For instance, a compound designated BA-53038B was found to be an allosteric modulator of the HBV core protein. nih.govnih.govnih.govnih.govresearchgate.net However, the chemical identity of BA-53038B was confirmed to be N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide, a different molecule from the subject of this article.

Cellular Pathway Modulation

Induction of Apoptosis in Cancer Cell Lines

No published data exists demonstrating that this compound induces apoptosis in cancer cell lines. The scientific literature does contain studies on other, different molecules such as N-substituted benzamides (e.g., declopramide) and N-2-(Phenylamino) benzamide derivatives, which have been shown to induce apoptosis. nih.gov These findings cannot be attributed to this compound.

Anti-proliferative Effects in Cellular Models

There is a lack of scientific evidence regarding any anti-proliferative effects of this compound in cellular models. While various other benzamide derivatives have been investigated for their anti-proliferative activities, this specific compound has not been the subject of such studies. nih.gov

Antioxidant Activity and Scavenging Mechanisms

No research was found that evaluates the antioxidant or radical-scavenging activity of this compound. Studies on other N-benzyl derivatives with different core structures, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, have reported antioxidant properties, but these are distinct compounds. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of N-Benzyl-2-(propylamino)benzamide as a Scaffold for Multi-Targeted Agents

The development of multi-targeted agents, single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases. The N-benzylbenzamide framework has shown potential in this area. For instance, researchers have designed and synthesized N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), two key targets in the management of metabolic syndrome. This approach aims to address both hypertension and diabetic conditions with a single compound.

Given this precedent, this compound could be investigated as a scaffold for novel multi-target agents. The propylamino group at the 2-position of the benzamide (B126) ring could be systematically modified to fine-tune its binding affinity for various receptors or enzymes. The exploration of this compound as a multi-targeted agent would involve computational modeling to predict potential interactions, followed by chemical synthesis and biological evaluation against a panel of relevant targets.

Table 1: Examples of Multi-Targeted N-Benzylbenzamide Derivatives

| Compound | Target 1 | Target 2 | Therapeutic Area |

| N-benzylbenzamide derivative (14c) | Soluble Epoxide Hydrolase (sEH) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Syndrome |

This table presents data for a related N-benzylbenzamide derivative, as specific multi-target agent research on this compound is not currently available.

Integration into Polymeric Structures for Advanced Material Development

At present, there is no specific research available on the integration of this compound into polymeric structures for advanced material development. However, the inherent chemical functionalities of this compound—the secondary amine and the amide linkage—present theoretical possibilities for its use as a monomer or a functional additive in polymer synthesis.

The amine and amide groups could potentially participate in polymerization reactions, such as polycondensation, to form novel polyamides or other polymers. The benzyl (B1604629) and propyl groups would influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. Furthermore, the incorporation of the this compound moiety could impart specific biological or chemical functionalities to the polymer, opening avenues for the development of advanced materials for biomedical applications, such as drug delivery systems or functional coatings.

Development of Chemical Probes for Biological System Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. While no chemical probes derived from this compound have been reported, the N-benzylbenzamide scaffold has been utilized to develop inhibitors of specific biological targets. For example, derivatives of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been identified as inhibitors of microRNA-21, an oncogenic microRNA.

The structure of this compound could be adapted for the development of chemical probes. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the N-benzyl or propyl groups, researchers could create molecules capable of visualizing and tracking their interactions within a cell. Such probes would be invaluable for identifying the biological targets of this compound and elucidating its mechanism of action, should it exhibit any biological activity.

Application in Structure-Based Drug Design and De Novo Compound Discovery

Structure-based drug design and de novo discovery are powerful computational techniques used to identify and optimize novel drug candidates. These methods rely on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The N-benzylbenzamide scaffold has been a subject of such studies. For example, deep learning models have been used for scaffold-based de novo drug discovery, where a given scaffold, such as a benzamide derivative, is used as a starting point to generate novel compounds with desired pharmacological properties.

Should a biological target for this compound be identified, its structure could serve as a foundational scaffold for structure-based drug design campaigns. Computational methods could be employed to design new analogues with improved potency and selectivity. Furthermore, the core structure of this compound could be used as a query in de novo design algorithms to generate entirely new chemical entities with similar or enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.